molecular formula C18H19F3N4O2 B2384156 CB2 modulator 1 CAS No. 666261-80-9

CB2 modulator 1

Cat. No.: B2384156
CAS No.: 666261-80-9
M. Wt: 380.371
InChI Key: CPVZTXHTOZWAMV-UHFFFAOYSA-N
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Description

CB2 modulator 1 is a synthetic compound that targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system, CB2 receptors are primarily located in peripheral tissues, particularly in immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CB2 modulator 1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: CB2 modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CB2 modulator 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of CB2 receptors and to develop new CB2-targeted drugs.

    Biology: Helps in understanding the role of CB2 receptors in immune response and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as chronic pain, neuroinflammation, and autoimmune diseases.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

CB2 modulator 1 exerts its effects by binding to the CB2 receptor, a G-protein-coupled receptor. Upon activation, the CB2 receptor inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates mitogen-activated protein kinase (MAPK) pathways and modulates voltage-gated calcium channels. These molecular events result in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness of CB2 Modulator 1: this compound is unique in its ability to selectively target CB2 receptors without affecting CB1 receptors, thereby minimizing central nervous system side effects. This selectivity makes it a promising candidate for therapeutic applications in conditions involving inflammation and immune response .

Biological Activity

Introduction

CB2 modulator 1 is a compound that selectively targets the cannabinoid receptor type 2 (CB2), which is primarily expressed in peripheral tissues and immune cells. The biological activity of this compound has garnered significant interest due to its potential therapeutic applications in various conditions, including inflammation, pain management, and neuroprotection. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

CB2 receptors are G-protein-coupled receptors (GPCRs) that predominantly couple with Gαi/o proteins. Activation of these receptors results in the inhibition of adenylyl cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of various signaling pathways involved in inflammation and pain perception .

Key Signaling Pathways

  • Inhibition of Inflammatory Mediators : CB2 activation has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses .
  • Neuroprotection : Studies indicate that CB2 modulation can restore normal microglial function from a pro-inflammatory to an anti-inflammatory state, thereby providing neuroprotective effects against neurodegenerative diseases .

Case Studies

  • Neuropathic Pain Models : In various animal models, treatment with CB2 agonists has demonstrated a significant reduction in mechanical allodynia. For instance, a study involving spinal nerve ligation models showed that CB2 agonists could effectively prevent pain responses .
  • Cerebral Ischemia : Research on cerebral ischemia revealed that selective CB2 activation reduced infarct size significantly when combined with CB1 antagonism. This combination therapy resulted in a 75% reduction in cerebral infarction compared to controls .

Data Table: Effects of CB2 Modulation on Inflammatory Responses

StudyModelTreatmentOutcome
Zhang et al. (2007)Cerebral IschemiaCB1 antagonist + CB2 agonist75% reduction in infarct size
Jia et al. (2022)Human AstrocytesJWH133 (CB2 agonist)Inhibition of iNOS and TNF-α release
PMC6219460Neuropathic PainVarious CB2 agonistsPrevention of mechanical allodynia

Pharmacological Profile

This compound exhibits a favorable pharmacological profile with minimal psychoactive effects compared to CB1 modulators. This characteristic makes it an attractive candidate for therapeutic applications without the associated side effects commonly seen with central nervous system-targeting cannabinoids .

Structure-Activity Relationship

Recent studies have focused on the structure-activity relationship (SAR) of CB2 modulators, identifying key structural features that enhance selectivity and efficacy at the receptor level. High-throughput screening has led to the discovery of several potent CB2 agonists with promising therapeutic potential .

Properties

IUPAC Name

2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVZTXHTOZWAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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